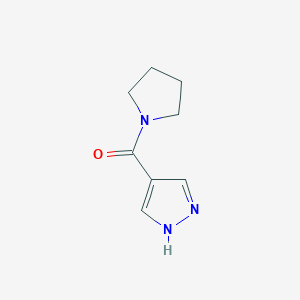

(1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry. Researchers have explored various routes to prepare it, including condensation reactions, cyclizations, and functional group manipulations. One notable approach is the reaction between a pyrazole precursor and a pyrrolidine derivative, leading to the formation of the desired compound. Detailed synthetic protocols are available in the literature .

Aplicaciones Científicas De Investigación

Antibacterial and Antioxidant Activities

Pyrazole derivatives, including (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone, have been studied for their biological and pharmacological activities. Research has highlighted their moderate antibacterial and antioxidant activities. Specifically, these compounds have been tested against various Gram-positive and Gram-negative bacteria, exhibiting moderate antibacterial activity. They also demonstrate moderate antioxidant activities when evaluated using specific assays like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method (Golea Lynda, 2021).

Antimicrobial Activity

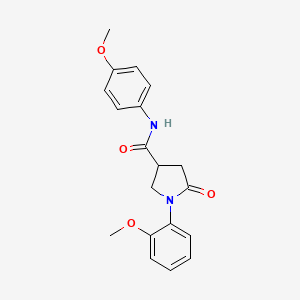

Several pyrazole derivatives, including variants of (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone, have been synthesized and screened for antimicrobial activities. These compounds, particularly those containing methoxy groups, have shown high antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole (Satyender Kumar et al., 2012).

Synthesis and Molecular Docking Analysis

The synthesis and molecular docking analysis of pyrazoline derivatives, related to (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone, have been explored. These studies are crucial for understanding the interaction of these compounds with various enzymes, thereby revealing potential therapeutic applications (P. Ravula et al., 2016).

Antitubercular and Anticancer Activity

Research has also been conducted on pyrazole derivatives for their potential antitubercular and anticancer activities. These compounds have been evaluated against specific bacterial strains and cancer cell lines, showing promising results in both fields (S. Neha et al., 2013).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, similar to (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone, have been synthesized and characterized for their antimicrobial and anticancer properties. These studies provide insight into the potential therapeutic use of such compounds in treating various microbial infections and cancer (H. Hafez et al., 2016).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1H-pyrazol-4-yl(pyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-8(7-5-9-10-6-7)11-3-1-2-4-11/h5-6H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTYYKNBCKBIMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CNN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide](/img/structure/B2950413.png)

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2950420.png)

![5-Methyl-7-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2950421.png)

![N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2950428.png)

![3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2950430.png)